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Compound of Interest

Compound Name: PF-9363

Cat. No.: B8180689 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the cross-reactivity profile of PF-9363 (also

known as CTx-648), a potent and selective inhibitor of the histone acetyltransferases (HATs)

KAT6A and KAT6B. The information presented herein is intended to assist researchers in

evaluating the suitability of PF-9363 for their studies and to provide context for its observed

biological effects.

Introduction to PF-9363
PF-9363 is a first-in-class, orally bioavailable small molecule inhibitor targeting the MYST

family of histone acetyltransferases, specifically KAT6A and its paralog KAT6B.[1][2] These

enzymes play a crucial role in regulating gene expression through the acetylation of histone H3

at lysine 23 (H3K23ac), a modification associated with active transcription.[1][2] Dysregulation

of KAT6A/B activity has been implicated in various cancers, particularly in estrogen receptor-

positive (ER+) breast cancer, making them attractive therapeutic targets.[1][2][3] PF-9363 has

demonstrated potent anti-tumor activity in preclinical models of ER+ breast cancer.[3]

Cross-Reactivity Profile of PF-9363
The selectivity of a chemical probe or drug candidate is a critical parameter that influences its

utility and potential for off-target effects. PF-9363 has been profiled against other members of

the MYST family of HATs and has shown a high degree of selectivity for KAT6A/B.
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Quantitative Analysis of Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of PF-9363 against a panel of

MYST family histone acetyltransferases. The data is presented as the inhibitor constant (Ki),

which represents the concentration of the inhibitor required to produce half-maximum inhibition.

Histone
Acetyltransfer
ase

Family
Target Histone
Mark

PF-9363 Ki
(nM)

Selectivity vs.
KAT6A

KAT6A (MOZ) MYST H3K23ac 0.41 1x

KAT6B (MORF) MYST H3K23ac 1.2 ~3x

KAT7 (HBO1) MYST H3K14ac 66 ~161x

KAT5 (Tip60) MYST H4K16ac 384 ~937x

KAT8 (MOF) MYST H4K16ac 570 ~1390x

Data sourced from a 2021 publication by Sharma, S. et al.[1]

As the data indicates, PF-9363 is a highly potent inhibitor of KAT6A and KAT6B. Its potency

against other MYST family members is significantly lower, demonstrating a clear selectivity

window. Studies have also indicated high selectivity against other non-MYST family HATs.[1][2]

For instance, research on inhibitors targeting GCN5/PCAF (KAT2A/B) and p300/CBP

(KAT3B/A) has shown no impact on the H3K23ac mark, which is the primary target of PF-9363,

suggesting a lack of cross-reactivity with these HAT families.[3]

A hierarchical inhibition profile for PF-9363 has been described as KAT6A/B > KAT7 >> KAT8 >

KAT5, which is consistent with the quantitative Ki values.[4] This dose-dependent engagement

of different HATs is an important consideration for in vitro and in vivo studies.

Cellular Activity
In addition to biochemical assays, the activity of PF-9363 has been assessed in cellular

contexts. The following table shows the half-maximal inhibitory concentration (IC50) of PF-9363
in two ER+ breast cancer cell lines with high KAT6A expression.
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Cell Line Cancer Type PF-9363 IC50 (nM)

ZR-75-1 ER+ Breast Cancer 0.3

T47D ER+ Breast Cancer 0.9

Data sourced from a 2021 publication by Sharma, S. et al.

Signaling Pathway of KAT6A
Understanding the signaling context in which an inhibitor acts is crucial for interpreting

experimental results. KAT6A exerts its effects on gene expression through a well-defined

pathway.
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KAT6A Signaling Pathway

KAT6A

Histone H3 (at Lysine 23)

 Acetylates

Acetylated H3K23
(H3K23ac)

TRIM24

 Recruits

PIK3CA Gene Promoter

 Binds to

PIK3CA Transcription

 Activates

PI3K

 Leads to increased

AKT

 Activates

Cell Growth &
Survival

 Promotes

Click to download full resolution via product page

Caption: KAT6A-mediated signaling cascade.
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Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the

cross-reactivity of HAT inhibitors like PF-9363.

In Vitro Histone Acetyltransferase (HAT) Inhibition Assay
(TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET)

assay using a LanthaScreen™ Eu-anti-H3K23ac antibody to determine the in vitro potency of

inhibitors against KAT6A.

Materials:

Recombinant human KAT6A enzyme

Histone H3 peptide substrate

Acetyl-CoA

LanthaScreen™ Eu-anti-H3K23ac antibody (donor)

Fluorescently labeled tracer (acceptor)

Assay buffer (e.g., 50 mM HEPES pH 7.5, 1 mM DTT, 0.01% Tween-20)

384-well low-volume microplates

TR-FRET compatible plate reader

Procedure:

Prepare serial dilutions of PF-9363 in DMSO. Further dilute in assay buffer to the desired

final concentrations.

In a 384-well plate, add the diluted inhibitor solutions.

Add the KAT6A enzyme and histone H3 peptide substrate to the wells.
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Initiate the enzymatic reaction by adding Acetyl-CoA.

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

Stop the reaction by adding a solution containing EDTA.

Add the detection mix containing the LanthaScreen™ Eu-anti-H3K23ac antibody and the

fluorescent tracer.

Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths

(e.g., 620 nm for the donor and 665 nm for the acceptor).

Calculate the TR-FRET ratio (acceptor emission / donor emission) and plot the results

against the inhibitor concentration to determine the IC50 value. The Ki value can then be

calculated using the Cheng-Prusoff equation, taking into account the concentration of Acetyl-

CoA and its Km.
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TR-FRET HAT Inhibition Assay Workflow
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Caption: Workflow for a TR-FRET based HAT inhibition assay.
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Cellular Histone Acetylation Assay (Western Blot)
This protocol is used to assess the effect of an inhibitor on the levels of specific histone

acetylation marks within cells.

Materials:

Cell culture reagents

PF-9363

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

SDS-PAGE gels and running buffer

Transfer apparatus and PVDF membrane

Blocking buffer (e.g., 5% BSA in TBST)

Primary antibodies (e.g., anti-H3K23ac, anti-total Histone H3)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system

Procedure:

Culture cells to the desired confluency.

Treat cells with various concentrations of PF-9363 or vehicle (DMSO) for a specified time.

Harvest cells and lyse them in lysis buffer on ice.

Quantify protein concentration using a suitable method (e.g., BCA assay).

Denature protein lysates by boiling in SDS-PAGE sample buffer.
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Separate proteins by size using SDS-PAGE.

Transfer the separated proteins to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody against the histone modification of interest

(e.g., anti-H3K23ac) overnight at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour

at room temperature.

Wash the membrane again and apply the chemiluminescent substrate.

Capture the signal using an imaging system.

To normalize for loading, strip the membrane and re-probe with an antibody against a total

histone protein (e.g., anti-total Histone H3).

Conclusion
PF-9363 is a highly potent and selective inhibitor of KAT6A and KAT6B, with significantly lower

activity against other MYST family HATs and likely other HAT families. This favorable cross-

reactivity profile, combined with its demonstrated cellular and in vivo efficacy, makes PF-9363 a

valuable tool for studying the biological roles of KAT6A/B and a promising candidate for further

therapeutic development. Researchers using PF-9363 should be mindful of its dose-dependent

effects on other HATs, particularly KAT7, at higher concentrations. The experimental protocols

provided in this guide offer a framework for independently verifying its selectivity and for

investigating its mechanism of action in various biological systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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